1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide
Overview
Description
1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of propyl groups at the 1 and 3 positions and a bromide ion as the counterion. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole with propyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Addition Reactions: The compound can react with electrophiles, adding to the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiolates are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Electrophiles: Alkyl halides, acyl chlorides, and other electrophiles can participate in addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-imidazolium salts, while oxidation reactions may produce imidazole N-oxides.
Scientific Research Applications
1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other imidazole derivatives and as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cell membranes, affecting their permeability and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropyl-1H-imidazol-3-ium iodide: Similar structure with isopropyl groups instead of propyl groups and iodide as the counterion.
1,3-Diisopropylbenzimidazolium Bromide: Contains a benzimidazole ring instead of an imidazole ring.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Features bulky phenyl groups and chloride as the counterion.
Uniqueness
1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern and the presence of propyl groups, which can influence its chemical reactivity and biological activity. The choice of bromide as the counterion also affects its solubility and interaction with other molecules.
Properties
IUPAC Name |
1,3-dipropyl-1,2-dihydroimidazol-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h7-8H,3-6,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTQQVWBEBYHPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH+]1CN(C=C1)CCC.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60778117 | |
Record name | 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60778117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179231-43-7 | |
Record name | 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60778117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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